molecular formula C13H10N6O5 B4333410 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine

Cat. No.: B4333410
M. Wt: 330.26 g/mol
InChI Key: USOOWGBJKXIQSE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine typically involves multiple steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-diketones.

    Formation of the Oxadiazole Ring: This step often involves the cyclization of acyl hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxin, pyrazole, and oxadiazole moieties under specific conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and pyrazole rings.

    Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the benzodioxin and pyrazole rings.

    Reduction Products: Amino derivatives of the pyrazole ring.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Antimicrobial Activity: Studies may explore its effectiveness against various microbial strains.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to specific receptors to modulate biological responses.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-amino-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine: Similar structure but with an amino group instead of a nitro group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group on the pyrazole ring in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine may confer unique electronic properties and reactivity compared to its analogs

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O5/c20-19(21)8-6-14-16-11(8)12-17-18-13(24-12)15-7-1-2-9-10(5-7)23-4-3-22-9/h1-2,5-6H,3-4H2,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOOWGBJKXIQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NN=C(O3)C4=C(C=NN4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(4-nitro-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine

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